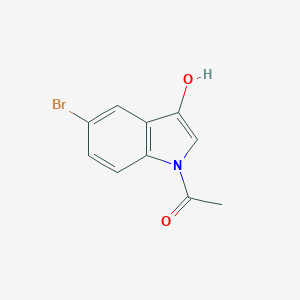

N-Acetyl-5-Bromo-3-Hydroxyindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-3-hydroxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLVOYIZHIXSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150659 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114165-30-9 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-5-Bromo-3-Hydroxyindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-Bromo-3-Hydroxyindole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an acetyl group at the 1-position of the indole ring can significantly modulate the physicochemical properties and biological activities of the parent molecule. This technical guide provides a detailed overview of the known physicochemical properties, a generalized synthesis protocol, and a discussion of the potential biological activities of this compound based on related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also highlights areas where further research is required.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 254.08 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 184-188 °C | --INVALID-LINK-- |

| Boiling Point | Predicted: 387.1 ± 22.0 °C | --INVALID-LINK-- |

| Density | Predicted: 1.65 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents. Specific experimental data for water, ethanol, DMSO, and acetone is not readily available. | --INVALID-LINK-- |

| pKa | Predicted: 8.85 ± 0.40 | --INVALID-LINK-- |

| LogP | Experimental data not available. |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of related indole derivatives, such as 1-acetyl-5-bromo-1H-indol-3-yl acetate. The proposed synthesis involves a multi-step process starting from 5-bromoindole.

Generalized Synthetic Protocol

A potential synthetic pathway for this compound is outlined below. This protocol is a generalization based on common organic synthesis reactions for indole derivatives and should be optimized for specific laboratory conditions.

-

N-Acetylation of 5-Bromoindole: 5-Bromoindole is reacted with acetic anhydride in the presence of a base, such as sodium acetate or pyridine, to yield 1-acetyl-5-bromoindole. The reaction is typically carried out at elevated temperatures.

-

Hydroxylation at the 3-position: The resulting 1-acetyl-5-bromoindole can then be hydroxylated at the 3-position. This can be a challenging step, and various methods could be explored, such as oxidation followed by reduction. A possible route involves the oxidation of the 3-position to an indoxyl intermediate, which can then be stabilized as the 3-hydroxyindole tautomer.

It is important to note that this is a proposed pathway, and the reaction conditions, including solvents, temperatures, and catalysts, would require empirical determination and optimization.

Characterization Methods

The characterization of the synthesized this compound would involve a suite of standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to elucidate the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase gradient would be used for separation.

-

Melting Point Analysis: The melting point of the purified compound would be determined and compared with the literature values to confirm its identity and purity.

Note: Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not currently available in the public literature.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, the known biological activities of structurally related 5-bromoindole derivatives provide a basis for postulating its potential therapeutic applications.

Antifungal Activity

Derivatives of 5-bromoindole have demonstrated notable antifungal activity against various phytopathogens, including Monilinia fructicola and Botrytis cinerea[1]. The presence of the bromine atom at the C-5 position has been shown to enhance the antifungal potency compared to the unsubstituted indole ring[1]. The mechanism of action is hypothesized to involve the inhibition of mitochondrial complex II (succinate dehydrogenase - SDH), a key enzyme in the fungal respiratory chain[1]. This compound, sharing the 5-bromoindole core, may exhibit similar antifungal properties.

Anticancer and Neuropharmacological Potential

Halogenated indoles, including bromoindoles, are being investigated for their potential in oncology and neuropharmacology[2]. The indole nucleus is a common scaffold in the design of inhibitors for various protein kinases, including those involved in cancer cell proliferation and survival. The N-acetyl group and the 3-hydroxy substituent could further influence the binding affinity and selectivity of the compound for specific biological targets. For instance, some indole derivatives have been shown to modulate the activity of histone deacetylases (HDACs), which are important targets in cancer therapy[3].

Hypothetical Signaling Pathway

Based on the known activities of related indole derivatives, a hypothetical signaling pathway for the potential anticancer effects of this compound could involve the inhibition of key signaling molecules in cancer cell proliferation and survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effects of this compound on the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While its physicochemical properties are not yet fully characterized, its structural similarity to other biologically active 5-bromoindole derivatives suggests potential applications in antifungal and anticancer research.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound to enable its production in sufficient quantities for further studies.

-

Conducting comprehensive experimental determination of its physicochemical properties, including solubility, pKa, and logP, which are crucial for drug development.

-

Performing detailed spectroscopic analysis (NMR, MS, IR) to create a complete and publicly available dataset for this compound.

-

Undertaking in-depth biological evaluation to identify its specific cellular targets and elucidate its mechanism of action. This should include screening against a panel of fungal strains, cancer cell lines, and relevant enzymes and receptors.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

N-Acetyl-5-Bromo-3-Hydroxyindole: A Technical Guide on its Potential Mechanism of Action in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific enzymatic targets and detailed mechanism of action for N-Acetyl-5-Bromo-3-Hydroxyindole is limited. This guide synthesizes information on the known biological activities of closely related 5-bromoindole derivatives to propose a potential mechanism of action and to provide a framework for future research. The proposed mechanisms and experimental protocols are based on the activities of analogous compounds and should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a halogenated indole derivative that holds potential as a versatile intermediate in pharmaceutical research and drug development, particularly in the fields of oncology and neuropharmacology[1]. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, often enhancing its biological activity[2]. This technical guide explores the potential mechanism of action of this compound in enzymatic reactions, drawing insights from the established activities of related 5-bromoindole compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 114165-30-9 | [][4] |

| Molecular Formula | C₁₀H₈BrNO₂ | [][4] |

| Molecular Weight | 254.08 g/mol | [][4] |

| IUPAC Name | 1-(5-bromo-3-hydroxy-1H-indol-1-yl)ethanone | [] |

| SMILES | CC(=O)N1C=C(O)C2=C1C=C(Br)C=C2 | [] |

| InChI | InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | [] |

Proposed Mechanism of Action: Kinase Inhibition

Derivatives of 5-bromoindole have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer[5]. Therefore, a plausible mechanism of action for this compound is the inhibition of one or more protein kinases.

Targeting the ATP-Binding Site

The indole nucleus can serve as a scaffold for designing molecules that interact with the ATP-binding site of kinases[5]. The N-acetyl and 3-hydroxy groups of this compound, along with the 5-bromo substituent, could form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket of a target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Potential Signaling Pathway: EGFR Inhibition

A significant body of research has focused on 5-bromoindole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2]. EGFR is a key driver of cell proliferation, and its inhibition is a validated anti-cancer strategy. The diagram below illustrates the simplified EGFR signaling pathway and the proposed inhibitory action of a 5-bromoindole derivative.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocols

Detailed experimental validation is required to confirm the enzymatic targets and mechanism of action of this compound. The following are generalized protocols based on standard methodologies for kinase inhibitor screening and characterization.

Kinase Inhibition Assay (Illustrative Example: EGFR)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the EGFR kinase, the kinase substrate, and the diluted compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetics Studies

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays can be performed.

Objective: To determine the mode of inhibition of EGFR by this compound.

Procedure:

-

Perform the kinase inhibition assay as described above, but vary the concentration of ATP at several fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

-

Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and screening of this compound as a potential kinase inhibitor.

Caption: Workflow for synthesis and screening of this compound.

Conclusion

While direct experimental data on the mechanism of action of this compound is not yet widely available, the known activities of related 5-bromoindole derivatives suggest that it may function as an inhibitor of protein kinases, such as EGFR. The N-acetyl and 3-hydroxy modifications on the indole scaffold provide avenues for specific interactions within the ATP-binding site of target enzymes. Further research, following the experimental protocols and workflows outlined in this guide, is necessary to elucidate its precise molecular targets and mechanism of action, thereby unlocking its full therapeutic potential.

References

Spectral Analysis of N-Acetyl-5-Bromo-3-Hydroxyindole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of N-Acetyl-5-Bromo-3-Hydroxyindole, a key intermediate in various synthetic applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines theoretical predictions with data from closely related analogs to offer a comprehensive analytical overview.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol .[1][] The structure consists of an indole core, N-acetylated at the 1-position, brominated at the 5-position, and hydroxylated at the 3-position.

DOT Script for Molecular Structure:

Caption: Molecular Structure of this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 7.5 - 7.8 | Singlet (s) | Expected to be a singlet due to the adjacent acetyl group and hydroxyl group. |

| H-4 | 7.8 - 8.1 | Doublet (d) | Influenced by the deshielding effect of the adjacent acetyl group. |

| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | Coupled to both H-4 and H-7. |

| H-7 | 7.4 - 7.6 | Doublet (d) | Coupled to H-6. |

| -OH (on C3) | 5.0 - 6.0 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration. |

| -CH₃ (acetyl) | 2.2 - 2.5 | Singlet (s) | Typical range for an N-acetyl methyl group. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | 168 - 172 |

| C-2 | 125 - 130 |

| C-3 | 140 - 145 |

| C-3a | 128 - 132 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 (bearing Br) |

| C-6 | 122 - 128 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| -CH₃ (acetyl) | 22 - 26 |

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 253/255 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |

| 211/213 | [M - CH₂CO]⁺, Loss of ketene from the acetyl group |

| 183/185 | [M - CH₂CO - CO]⁺, Subsequent loss of carbon monoxide |

| 104 | [C₇H₅N]⁺, Fragmentation of the indole ring |

| 43 | [CH₃CO]⁺, Acetyl cation |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 | O-H stretch | Hydroxyl (-OH) |

| 3000 - 3100 | C-H stretch (aromatic) | Indole Ring |

| 2850 - 3000 | C-H stretch (aliphatic) | Acetyl Methyl Group |

| 1680 - 1720 | C=O stretch | N-Acetyl Group |

| 1550 - 1600 | C=C stretch | Aromatic Ring |

| 1000 - 1300 | C-O stretch | Hydroxyl Group |

| 500 - 600 | C-Br stretch | Bromo Group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : A 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

EI-MS Parameters :

-

Ionization Energy : 70 eV.

-

Source Temperature : 200-250 °C.

-

Mass Range : m/z 40-500.

-

-

ESI-MS Parameters :

-

Ionization Mode : Positive or negative ion mode.

-

Capillary Voltage : 3-4 kV.

-

Nebulizer Gas : Nitrogen.

-

Drying Gas Temperature : 300-350 °C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Experimental Workflow

The general workflow for the spectral analysis of this compound is outlined below.

DOT Script for Experimental Workflow:

Caption: General workflow for the spectral characterization.

References

Solubility and stability of N-Acetyl-5-Bromo-3-Hydroxyindole in various solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of N-Acetyl-5-Bromo-3-Hydroxyindole is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 114165-30-9 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |

| Molecular Weight | 254.08 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 184-188 °C | [4] |

| Storage Conditions | Store at -20 °C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to vary significantly across different solvents due to its complex structure featuring both hydrogen bond donors and acceptors, as well as aromatic and halogenated moieties. While specific quantitative data is not widely published, Table 2 outlines the common solvents in which its solubility should be determined.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The industry-standard shake-flask method is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG 400), Propylene Glycol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Validated analytical method for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Table 2: Representative Solubility Data for this compound (Note: The following values are placeholders and should be determined experimentally.)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Solubility |

| Water | 25 | [Experimental Value] | Sparingly Soluble |

| PBS (pH 7.4) | 37 | [Experimental Value] | Slightly Soluble |

| DMSO | 25 | [Experimental Value] | Freely Soluble |

| Ethanol | 25 | [Experimental Value] | Soluble |

| Methanol | 25 | [Experimental Value] | Soluble |

| Acetonitrile | 25 | [Experimental Value] | Slightly Soluble |

| PEG 400 | 25 | [Experimental Value] | Soluble |

Visualization of Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are performed to identify potential degradants and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent (e.g., acetonitrile or methanol)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution (e.g., final concentration of 0.1 N HCl) and heat (e.g., at 60 °C).

-

Basic Hydrolysis: Add NaOH to the stock solution (e.g., final concentration of 0.1 N NaOH) and keep at room temperature or heat gently.

-

Oxidative Degradation: Add H₂O₂ to the stock solution (e.g., final concentration of 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C).

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Analysis:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify and characterize the major degradants using PDA and/or MS data.

-

Determine the degradation kinetics if possible.

-

Table 3: Representative Forced Degradation Data for this compound (Note: The following values are placeholders and should be determined experimentally.)

| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl (60 °C) | 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 N NaOH (RT) | 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂ (RT) | 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Thermal (80 °C) | 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Visualization of Stability Testing Workflow

Caption: General workflow for a forced degradation study.

Conclusion

The solubility and stability of this compound are fundamental properties that must be characterized to support its development in pharmaceutical applications. This guide provides the necessary experimental frameworks for researchers to generate reliable and comprehensive data. The successful execution of these protocols will enable informed decisions regarding formulation strategies, storage conditions, and analytical method development, ultimately accelerating the progression of this compound from the laboratory to clinical applications.

References

Technical Guide: N-Acetyl-5-bromo-3-hydroxyindole (CAS 114165-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-bromo-3-hydroxyindole is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the bromine atom at the 5-position and the acetyl group on the indole nitrogen significantly influences its chemical reactivity and biological activity. This makes it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. This document provides a comprehensive overview of its properties, potential synthesis, relevant biological pathways, and suppliers.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 114165-30-9 | [][2][3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [][2][3] |

| Molecular Weight | 254.08 g/mol | [][2] |

| IUPAC Name | 1-(5-bromo-3-hydroxy-1H-indol-1-yl)ethanone | [] |

| Synonyms | 1-Acetyl-5-bromo-indoxyl-3-ol, 1-Acetyl-5-bromoindol-3-ol, this compound | [] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 110-112 °C (for the related compound 1-acetyl-5-bromo-1H-indol-3-yl acetate) | [4] |

| Density | 1.65 g/cm³ | [] |

| Purity | Typically ≥97% | [] |

| SMILES | CC(=O)N1C=C(O)C2=C1C=C(Br)C=C2 | [] |

| InChI Key | WOLVOYIZHIXSSE-UHFFFAOYSA-N | [] |

Synthesis

A patent for a green synthesis method of 5-bromoindole describes a multi-step process that involves the formation of N-acetyl-5-bromoindoline as an intermediate.[5][6] This intermediate is structurally very similar to the target compound. Another related synthesis is the preparation of 1-acetyl-5-bromo-1H-indol-3-yl acetate from indoxyl, acetic anhydride, and cuprous bromide.[4]

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, based on related literature.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Indole derivatives, including those with bromine substitutions, are known to exhibit a range of biological activities. Research suggests that 5-bromoindoles can modulate key signaling pathways implicated in diseases such as cancer.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole and its derivatives are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[7][8][9][10][11] Activation of the AhR pathway by indole metabolites can influence inflammatory processes.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by indole derivatives.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Certain 5-bromoindole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13][14][15] The EGFR pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to reduced cancer cell growth and survival.

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, general methodologies for evaluating the biological activity of 5-bromoindole derivatives can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound in a cell culture medium. Replace the existing medium with the medium containing the compound.

-

Incubation: Incubate the cells for a period of 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Suppliers

This compound (CAS 114165-30-9) is available from various chemical suppliers, typically for research and development purposes.

| Supplier | Purity | Notes |

| Sigma-Aldrich | Not specified, sold as part of a collection of rare chemicals. Buyer assumes responsibility for confirming purity. | All sales are final. |

| BOC Sciences | 97% | Offers a range of special chemicals. |

| Santa Cruz Biotechnology | For Research Use Only. | Not intended for diagnostic or therapeutic use. |

| CymitQuimica | Min. 98.5 Area-% | Fine chemical for use as a building block. |

| Chem-Impex | ≥ 99% (GC) | Versatile compound for pharmaceutical research and organic synthesis. |

This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information.

References

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. A Green Synthesis Method of Pharmaceutical Intermediate 5-Bromoindole - Eureka | Patsnap [eureka.patsnap.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. | Semantic Scholar [semanticscholar.org]

The Strategic Role of N-Acetyl-5-Bromo-3-Hydroxyindole in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-5-bromo-3-hydroxyindole, a key heterocyclic intermediate, has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, including an acetylated nitrogen, a bromine substituent at the 5-position, and a hydroxyl group at the 3-position, make it a versatile building block for the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role as an intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 114165-30-9 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Purity | Typically available at ≥97% | [] |

Synthesis of this compound: A Representative Protocol

A definitive, published experimental protocol for the direct synthesis of this compound is not widely available. However, based on established synthetic methodologies for related N-acetylindoxyls and bromoindoles, a plausible and representative multi-step synthesis can be proposed. This process typically involves the initial formation of an N-acetylindoline, followed by bromination and subsequent oxidation/hydroxylation.

Experimental Protocol:

Step 1: Synthesis of N-Acetylindoline from Indoline

-

To a solution of indoline (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add anhydrous potassium carbonate (1.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield N-acetylindoline.[6]

Step 2: Bromination of N-Acetylindoline to N-Acetyl-5-bromoindoline

-

Dissolve N-acetylindoline (1 equivalent) in a suitable solvent like 1,2-dichloroethane.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise.

-

Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC.

-

After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-acetyl-5-bromoindoline.[6]

Step 3: Hydroxylation of N-Acetyl-5-bromoindoline to this compound

The final hydroxylation step is the most speculative without a direct literature precedent. A possible route could involve an oxidation reaction.

It is important to note that this is a representative protocol and would require optimization for yield and purity.

Role as a Chemical Intermediate in Drug Discovery

The strategic importance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[7] The bromine atom at the 5-position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[7] These reactions allow for the introduction of a wide array of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases.[8] By modifying the 5-position of the indole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Below is a logical workflow illustrating the central role of this compound in a drug discovery pipeline.

Signaling Pathways and Therapeutic Targets

Bromoindole derivatives have been instrumental in the development of inhibitors for various protein kinases that are implicated in oncogenic signaling pathways.[7] While specific signaling pathways directly modulated by derivatives of this compound are not extensively documented, the broader class of bromoindoles has been shown to be effective in targeting kinases such as:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

BRAF Kinase

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from bromoindole intermediates.

Conclusion

This compound stands as a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its strategic functionalization provides a robust platform for the generation of diverse molecular libraries, particularly for the discovery of potent and selective kinase inhibitors. Further exploration and publication of its detailed synthetic protocols and applications will undoubtedly accelerate its adoption in drug discovery and development programs.

References

The Indigo Revolution: A Technical Guide to the Historical Development of Indolyl-Based Chromogenic Substrates

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and quantify enzymatic activity has been a cornerstone of progress in biochemistry, molecular biology, and clinical diagnostics. Among the most versatile tools for this purpose are indolyl-based chromogenic substrates. These compounds are ingeniously designed molecules that remain colorless until acted upon by a specific enzyme. The enzymatic cleavage unmasks an indoxyl group, which, in the presence of an oxidizing agent like atmospheric oxygen, undergoes a rapid dimerization to form a vibrant, insoluble indigo dye at the site of the reaction. This elegant mechanism provides a direct and localized visual readout of enzyme presence and activity. The historical journey of these substrates, from their natural origins to their sophisticated synthetic variations, mirrors the advancement of biological sciences over the last century. This guide provides a technical overview of their development, core mechanisms, and pivotal applications.

From Natural Dyes to Laboratory Tools: Early History

The story of indolyl substrates begins not in a laboratory, but in nature. For millennia, the vibrant blue dye indigo was extracted from plants like those of the Indigofera genus. The key precursor in these plants is Indican, an indoxyl linked to a glucose molecule (indoxyl-β-D-glucoside).[1] Natural processes, including enzymatic hydrolysis, would release the indoxyl, which then oxidized to form the prized dye.[1]

This natural chemistry laid the conceptual groundwork for synthetic chromogenic substrates. The core indole structure was first synthesized by Adolf von Baeyer in 1866, a landmark in organic chemistry.[2] However, it wasn't until the mid-20th century that scientists began to harness this chemistry for enzyme detection. Early work focused on simple indoxyl esters, such as indoxyl acetate, to detect the activity of non-specific esterases.[3] These foundational studies proved the principle: an enzyme could cleave a bond to release an indoxyl intermediate, leading to a colored product.[3]

The Golden Age of Synthesis: Key Substrates and Their Impact

The true revolution in molecular biology and histochemistry was sparked by the development of halogenated indolyl glycosides and phosphates. The addition of halogen atoms (typically bromine and chlorine) to the indole ring was a critical innovation. This modification altered the electronic properties of the resulting indigo dye, making it intensely colored and highly insoluble, which minimized diffusion and sharpened the localization of the signal.[3]

X-Gal: The Icon of Molecular Cloning

Perhaps the most famous indolyl substrate is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) .[4][5] Its development was inextricably linked to the rise of molecular cloning in the 1970s and 1980s. Scientists needed a simple way to distinguish bacterial colonies that had successfully incorporated a recombinant DNA plasmid from those that had not. The solution was blue-white screening.

This technique utilizes a vector containing the lacZ gene, which encodes the enzyme β-galactosidase.[4] When a foreign DNA fragment is successfully inserted into the lacZ gene, the gene is disrupted, and a functional enzyme is not produced. When these bacteria are grown on a medium containing X-Gal, the colonies with a non-disrupted lacZ gene produce β-galactosidase, which cleaves X-Gal to produce an insoluble blue dye (5,5'-dibromo-4,4'-dichloro-indigo).[4] Colonies containing the recombinant plasmid with the disrupted lacZ gene cannot perform this cleavage and thus remain white.[4] This simple colorimetric screen transformed the efficiency of gene cloning.

BCIP: A Workhorse in Immunoassays

For the detection of alkaline phosphatase (AP), a common reporter enzyme conjugated to antibodies, 5-bromo-4-chloro-3-indolyl phosphate (BCIP) became the substrate of choice.[6] AP hydrolyzes the phosphate group from BCIP, releasing the same halogenated indoxyl as X-Gal cleavage. In practice, BCIP is almost always used in combination with an oxidizing agent, nitro blue tetrazolium (NBT). The indoxyl intermediate reduces NBT to form a dark purple, insoluble formazan precipitate. This coupled reaction amplifies the signal, resulting in a deep purple-black color with exquisite sensitivity, making the BCIP/NBT system a mainstay in Western blotting and immunohistochemistry (IHC).

X-Gluc: A Reporter for Plant Sciences

In plant biology, the E. coli β-glucuronidase (gusA) gene emerged as a preferred reporter gene.[7][8] Consequently, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) was developed as its corresponding chromogenic substrate.[4] The GUS enzyme specifically cleaves the glucuronic acid moiety from X-Gluc, initiating the color-forming reaction.[4] Its high stability and the absence of endogenous GUS activity in many plant species made it an ideal system for studying gene expression in transgenic plants.[8]

The Core Mechanism: Enzymatic Hydrolysis and Oxidative Dimerization

The functionality of all indolyl-based chromogenic substrates hinges on a two-step reaction pathway. This process is fundamental to their application in visualizing enzyme activity.

-

Enzymatic Hydrolysis: The first step is the highly specific, enzyme-catalyzed cleavage of a glycosidic or phosphate bond. This reaction removes the solubilizing group (e.g., galactose, phosphate) from the indoxyl core, releasing a highly reactive indoxyl intermediate.

-

Oxidative Dimerization: The liberated indoxyl molecule is unstable and, in the presence of an oxidizing agent (typically dissolved oxygen or a catalyst like potassium ferricyanide), it rapidly undergoes oxidative dimerization.[3][9] Two indoxyl molecules couple to form the intensely colored, water-insoluble indigo dye, which precipitates directly at the site of enzyme activity.

Advances in Synthesis and Diversification

The synthesis of indolyl glycosides was historically challenging due to the low reactivity of the indoxyl hydroxyl group, often resulting in low yields.[1] Modern synthetic chemistry has overcome many of these hurdles. A novel and efficient approach involves using indoxylic acid esters as key intermediates. This multi-step process, which includes phase transfer glycosylation followed by ester cleavage and silver-mediated decarboxylation, has significantly improved the overall yields of substrates like X-Gal.[1][10]

References

- 1. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BaeyerâEmmerling indole synthesis [wikipedia.jakami.de]

- 3. researchgate.net [researchgate.net]

- 4. goldbio.com [goldbio.com]

- 5. biotium.com [biotium.com]

- 6. Chemiluminescent assay of various enzymes using indoxyl derivatives as substrate and its applications to enzyme immunoassay and DNA probe assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Molecular evolution of beta-glucuronidase in vitro: obtaining thermotolerant GUS gene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Glucuronidase as a Sensitive and Versatile Reporter in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases [mdpi.com]

- 10. youtube.com [youtube.com]

Theoretical Modeling of N-Acetyl-5-Bromo-3-Hydroxyindole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-Bromo-3-Hydroxyindole is a key heterocyclic compound with significant potential in medicinal chemistry, serving as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural features, including the indole core, acetyl group, and bromine substitution, make it a candidate for interacting with a range of biological targets. This technical guide provides a comprehensive overview of the theoretical modeling of this compound's interactions, detailing computational and experimental methodologies for its characterization. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the indole scaffold.

Introduction

Indole derivatives are a prominent class of compounds in drug discovery, with many exhibiting a wide array of biological activities, including anticancer and neuropharmacological effects.[1] this compound, with its molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol , is a valuable building block in the synthesis of such bioactive molecules.[2][3] Understanding the nature of its interactions with biological macromolecules at a molecular level is crucial for rational drug design and lead optimization.

Theoretical modeling, encompassing techniques such as molecular docking and Density Functional Theory (DFT), provides invaluable insights into these interactions, guiding the synthesis and evaluation of new chemical entities.[4] This guide outlines the application of these computational methods to this compound, supplemented by detailed experimental protocols for its spectroscopic characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H8BrNO2 | [2][3] |

| Molecular Weight | 254.08 g/mol | [2][3] |

| CAS Number | 114165-30-9 | [2][3] |

| Purity | Typically >97% | [2] |

| IUPAC Name | 1-(5-bromo-3-hydroxyindol-1-yl)ethanone | [2] |

Theoretical Modeling of Interactions

Computational approaches are instrumental in predicting and analyzing the interactions of small molecules like this compound with biological targets.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[2]

Illustrative Molecular Docking Results

The following table summarizes hypothetical docking results of this compound with Cyclooxygenase-2 (COX-2), a potential target for anti-inflammatory agents. This data is for illustrative purposes.

| Parameter | Value |

| Target Protein | Cyclooxygenase-2 (PDB ID: 5KIR) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonds, Pi-Alkyl, Halogen bond |

Density Functional Theory (DFT) Calculations

DFT calculations are employed to understand the electronic structure and reactivity of a molecule.[4]

Illustrative DFT Calculation Results

The table below presents illustrative results from DFT calculations on this compound, performed using a B3LYP/6-31G(d,p) basis set.[4]

| Parameter | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.2 |

Experimental Protocols

Molecular Docking Protocol

This protocol outlines a standard procedure for performing molecular docking using AutoDock Vina.[6]

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges (e.g., Gasteiger charges).

-

Define the grid box encompassing the active site of the receptor.

-

-

Preparation of the Ligand:

-

Obtain the 3D structure of this compound. If not available, generate it using a molecular builder and minimize its energy.

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Run the docking algorithm to fit the ligand into the receptor's active site.

-

Analyze the resulting poses and their corresponding binding energies.

-

DFT Calculation Protocol

This protocol provides a general workflow for DFT calculations using software like Gaussian.

-

Input File Preparation:

-

Define the molecular geometry of this compound.

-

Specify the level of theory (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)).[4]

-

Define the type of calculation (e.g., geometry optimization, frequency calculation).

-

-

Running the Calculation:

-

Submit the input file to the DFT software.

-

-

Analysis of Results:

-

Extract optimized geometry, energies (HOMO, LUMO), and other electronic properties from the output file.[7]

-

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation.[5]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

-

For 1H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

-

For 13C NMR, typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 s, and 1024-2048 scans.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

-

Mass Spectrometry Protocol

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.[8]

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the mass spectrometer.

-

-

Data Acquisition:

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]+ or [M-H]-.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow

Caption: General experimental and computational workflow for the characterization of this compound.

Logical Relationship in Theoretical Modeling

Caption: Logical relationship between inputs and outputs in the theoretical modeling of this compound.

Conclusion

This technical guide provides a framework for the theoretical and experimental investigation of this compound. The integration of computational modeling with spectroscopic analysis is a powerful strategy for elucidating the structural and interactive properties of this promising pharmaceutical intermediate. The methodologies and illustrative data presented herein are intended to facilitate further research and development of novel indole-based therapeutics.

References

- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. espublisher.com [espublisher.com]

- 5. news-medical.net [news-medical.net]

- 6. youtube.com [youtube.com]

- 7. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

A Theoretical Exploration of the Degradation Pathways of N-Acetyl-5-Bromo-3-Hydroxyindole Under Stress Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific experimental studies on the forced degradation of N-Acetyl-5-Bromo-3-Hydroxyindole have been published. This technical guide, therefore, presents a theoretical framework based on the known chemical reactivity of its constituent functional groups (N-acetyl, 3-hydroxyindole, 5-bromo substituent) and established principles of pharmaceutical stress testing outlined by the International Council for Harmonisation (ICH). The proposed pathways, quantitative data, and experimental protocols are intended to serve as a strategic starting point for future laboratory investigations.

Introduction

This compound is a substituted indole derivative of interest in medicinal chemistry and drug development. Understanding its intrinsic stability is paramount for the development of stable pharmaceutical formulations and for the validation of stability-indicating analytical methods. Forced degradation, or stress testing, is a critical component of this process, providing insights into the potential degradation products and pathways that may occur under various environmental conditions.[1][2]

This guide outlines the plausible degradation pathways of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. It provides detailed, albeit theoretical, experimental protocols for conducting such studies and presents hypothetical data in a structured format to facilitate the design of future experiments.

Proposed Degradation Pathways

The structure of this compound features several reactive sites susceptible to degradation:

-

N-Acetyl Group: Prone to hydrolysis under acidic and basic conditions.

-

Electron-Rich Indole Ring: The 3-hydroxy group activates the pyrrole ring, making it susceptible to oxidation, particularly at the C2 position.

-

Carbon-Bromine Bond: Can undergo photolytic cleavage.

Hydrolytic Degradation (Acid and Base)

The primary target for hydrolysis is the amide bond of the N-acetyl group.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the acetyl group to form 5-Bromo-3-Hydroxyindole and acetic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the amide carbonyl carbon, leading to the same primary degradant, 5-Bromo-3-Hydroxyindole, and acetate.

Oxidative Degradation

The indole ring, especially when activated by a hydroxyl group, is prone to oxidation.[1][3] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[4] The most likely site of initial oxidation is the C2 position (alpha to the nitrogen and adjacent to the hydroxyl-bearing carbon), which would lead to the formation of an oxindole derivative: 1-Acetyl-5-bromo-1,2-dihydro-2,3-indolinedione.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation through two primary pathways for this molecule:

-

Photodehalogenation: The C-Br bond on the aromatic ring can undergo homolytic cleavage upon absorbing UV light, leading to the formation of a debrominated product, N-Acetyl-3-Hydroxyindole.[5]

-

Photo-oxidation: The indole nucleus itself is photosensitive and can undergo complex photo-oxidative reactions, potentially leading to ring-opened products.

Thermal Degradation

At elevated temperatures, the molecule's stability is expected to decrease. The least stable bond, likely the N-acetyl group, may cleave first, a process known as deacetylation. At more extreme temperatures, fragmentation of the indole ring itself can occur, as seen in studies of indole's thermal decomposition.[6]

Visualization of Proposed Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for a forced degradation study.

Caption: Proposed degradation pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Analysis of Protein Expression and Signaling Pathway Modulation by N-Acetyl-5-Bromo-3-Hydroxyindole Using Western Blotting

Introduction

N-Acetyl-5-Bromo-3-Hydroxyindole is an indole derivative, a class of compounds extensively researched for their therapeutic potential, particularly in oncology.[1][2] Compounds within this family have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as those controlling cell proliferation, apoptosis, and migration.[1][3][4] Western blotting is an indispensable immunodetection technique used to identify and quantify specific proteins from complex mixtures like cell or tissue lysates.[5] This makes it an ideal method for elucidating the mechanism of action of novel drug candidates by measuring their effects on the expression and phosphorylation status of key signaling proteins.

This document provides a detailed protocol for using Western blotting to investigate the effects of this compound on a hypothetical cancer cell line. We will operate under the hypothesis that this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[1] The following sections detail the experimental workflow, a complete Western blotting protocol, and methods for data analysis.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. We hypothesize that this compound exerts its anti-cancer effects by inhibiting this pathway, leading to decreased phosphorylation of key downstream targets like Akt and S6 Ribosomal Protein.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow

The overall process involves treating cultured cancer cells with the compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect changes in target protein levels.

Caption: General workflow for Western blot analysis of cell lysates after drug treatment.

Detailed Experimental Protocol

This protocol outlines the steps for analyzing protein expression in a human breast cancer cell line (e.g., MCF-7) treated with this compound.

I. Materials and Reagents

-

Cell Culture: MCF-7 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

-

Compound: this compound (dissolved in DMSO to create a stock solution).

-

Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[6]

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycerol, Bromophenol Blue.

-

Transfer: PVDF membrane, Methanol, Transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol).[7]

-

Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

-

Wash Buffer: TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.5).[7]

-

Antibodies:

-

Primary Antibodies (rabbit anti-human): p-Akt (Ser473), Total Akt, p-S6 (Ser235/236), Total S6, GAPDH (loading control).

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

II. Procedure

1. Cell Culture and Treatment a. Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration matching the highest dose of the compound.

2. Cell Lysis and Protein Quantification [8][9] a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

3. SDS-PAGE (Protein Separation) [7] a. Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer a. Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by equilibration in transfer buffer. b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform the transfer using a wet or semi-dry transfer system (e.g., 100V for 90 minutes at 4°C).

5. Immunoblotting [8] a. After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane again, three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ).[10] d. Normalize the intensity of the target protein band (p-Akt) to its corresponding total protein (Total Akt) and/or a loading control (GAPDH).[10] e. For reprobing, the membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., anti-p-S6).

Data Presentation

The quantitative data obtained from densitometry should be summarized to compare the effects of different concentrations of the compound. The results are typically expressed as the relative intensity of the phosphorylated protein normalized to the total protein or a loading control.

Table 1: Hypothetical Densitometry Analysis of Protein Phosphorylation in MCF-7 Cells Treated with this compound for 24 hours.

| Treatment Concentration (µM) | Relative p-Akt / Total Akt Intensity (Normalized to Control) | Relative p-S6 / Total S6 Intensity (Normalized to Control) |

| 0 (Vehicle Control) | 1.00 | 1.00 |

| 1 | 0.85 | 0.88 |

| 5 | 0.52 | 0.45 |

| 10 | 0.21 | 0.18 |

| 25 | 0.09 | 0.07 |

This protocol provides a comprehensive framework for using Western blotting to analyze the molecular effects of this compound on cancer cells. By measuring dose-dependent changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, researchers can gain crucial insights into the compound's mechanism of action. Such data is vital for the preclinical evaluation of novel therapeutic agents in drug development. Proper experimental design, including appropriate controls and normalization strategies, is critical for generating reliable and reproducible quantitative Western blot data.[11][12]

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. praxilabs.com [praxilabs.com]

- 6. origene.com [origene.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 10. bio-rad.com [bio-rad.com]

- 11. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes: N-Acetyl-5-Bromo-3-Hydroxyindole Derivatives in Chromogenic Microbial Detection Assays

Introduction

The rapid and accurate detection of microbial contamination is crucial in clinical diagnostics, food safety, and pharmaceutical research. Chromogenic assays offer a visual and often quantifiable method for identifying microbial presence through specific enzymatic activities. Indoxyl-based substrates have been instrumental in the development of these assays. Upon enzymatic cleavage, these substrates release an indoxyl intermediate, which undergoes oxidative dimerization to form a distinctly colored, insoluble indigo dye. This application note details the use of an acetylated derivative of N-Acetyl-5-Bromo-3-Hydroxyindole as a chromogenic substrate for the detection of microbial esterases.

Principle of the Assay

The proposed substrate, N-Acetyl-5-Bromo-3-Indoxyl Acetate, is a colorless, soluble molecule. Many microorganisms, including various species of bacteria and fungi, produce intracellular or extracellular esterases. These enzymes hydrolyze the ester bond of N-Acetyl-5-Bromo-3-Indoxyl Acetate, releasing the acetate group and the this compound core. In the presence of oxygen, the released indoxyl derivative undergoes rapid oxidative dimerization. This reaction results in the formation of a water-insoluble, deep blue precipitate, 5,5'-dibromo-di-N-acetyl-indigo, at the site of microbial growth. The intensity of the color produced is proportional to the concentration of the target microbial esterase activity, allowing for both qualitative and quantitative assessment of microbial presence.

Experimental Protocols

Qualitative Detection of Microbial Esterase Activity on Agar Plates

This protocol describes a method for the visual identification of microorganisms producing esterase activity on a solid growth medium.

Materials:

-

N-Acetyl-5-Bromo-3-Indoxyl Acetate solution (20 mg/mL in Dimethylformamide)

-

General-purpose microbial growth medium (e.g., Tryptic Soy Agar, Nutrient Agar)

-

Petri dishes

-

Microbial cultures for testing

-

Sterile inoculation loops or swabs

-

Incubator

Procedure:

-

Prepare the microbial growth medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C.

-

Aseptically add the N-Acetyl-5-Bromo-3-Indoxyl Acetate solution to the molten agar to a final concentration of 40 µg/mL. Mix gently to ensure even distribution.

-

Pour the supplemented agar into sterile Petri dishes and allow them to solidify.

-

Inoculate the agar plates with the test microorganisms using a sterile loop or swab.

-

Incubate the plates under appropriate conditions for the test microorganisms (e.g., 37°C for 24-48 hours for most bacteria).

-

Observe the plates for microbial growth and the development of a blue color within or around the colonies. The appearance of a blue precipitate indicates esterase activity.

Quantitative Determination of Microbial Esterase Activity in Liquid Culture

This protocol provides a method for the quantitative measurement of esterase activity in a liquid microbial culture using a microplate reader.

Materials:

-

N-Acetyl-5-Bromo-3-Indoxyl Acetate solution (20 mg/mL in Dimethylformamide)

-

Microbial growth broth (e.g., Tryptic Soy Broth, Nutrient Broth)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 600 nm and 650 nm

-

Sterile culture tubes

-

Incubator shaker

-

Centrifuge

Procedure:

-

Inoculate the growth broth with the test microorganism and incubate in a shaker to the desired growth phase (e.g., mid-logarithmic phase).

-

Measure the optical density of the culture at 600 nm (OD₆₀₀) to estimate the cell density.

-

Adjust the bacterial suspension to a starting OD₆₀₀ of 0.5 with sterile broth. Prepare serial dilutions of the adjusted culture.

-

In a 96-well microplate, add 180 µL of each bacterial dilution to triplicate wells. Include a sterile broth control.

-

Add 20 µL of the N-Acetyl-5-Bromo-3-Indoxyl Acetate solution to each well to a final concentration of 200 µg/mL.

-

Incubate the microplate at the optimal growth temperature for the microorganism for a defined period (e.g., 2-6 hours).

-

Measure the absorbance at 650 nm (A₆₅₀) to quantify the formation of the blue indigo dye.

-

Correct the A₆₅₀ readings by subtracting the absorbance of the sterile broth control.

-

Plot the corrected A₆₅₀ values against the corresponding bacterial concentrations (or OD₆₀₀) to generate a standard curve.

Data Presentation

Table 1: Quantitative Analysis of Esterase Activity in Escherichia coli

| Bacterial Concentration (CFU/mL) | Optical Density (OD₆₀₀) | Absorbance at 650 nm (A₆₅₀) (Mean ± SD) |

| 1 x 10⁸ | 0.80 | 1.25 ± 0.08 |

| 5 x 10⁷ | 0.40 | 0.63 ± 0.05 |

| 1 x 10⁷ | 0.08 | 0.12 ± 0.02 |

| 5 x 10⁶ | 0.04 | 0.06 ± 0.01 |

| 1 x 10⁶ | 0.008 | 0.01 ± 0.005 |

| 0 (Control) | 0.00 | 0.00 ± 0.00 |

Visualizations

Caption: Workflow of the chromogenic microbial detection assay.

Caption: Signaling pathway for visual microbial detection.